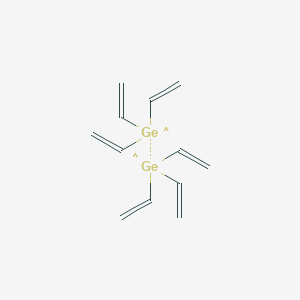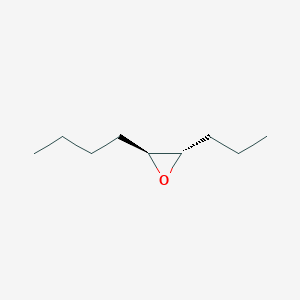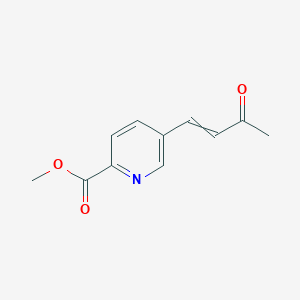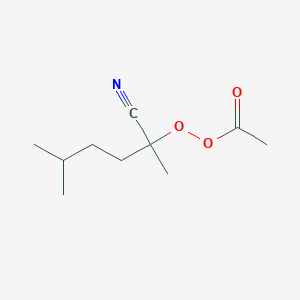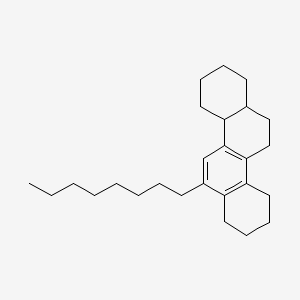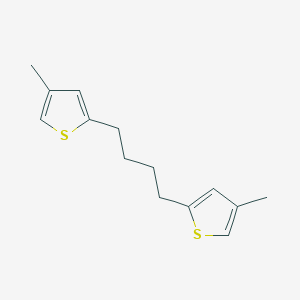
Thiophene, 2,2'-(1,4-butanediyl)bis[4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- is a chemical compound that belongs to the class of thiophene derivatives. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. This particular compound features two thiophene rings connected by a 1,4-butanediyl bridge, with each thiophene ring also substituted with a methyl group at the 4-position. Thiophene derivatives are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics .
Méthodes De Préparation
The synthesis of thiophene derivatives, including Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl-, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial production methods often involve the use of these synthetic routes on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes or tetrahydrothiophenes.
Substitution: Electrophilic substitution reactions are common for thiophene derivatives, where substituents such as halogens, nitro groups, or alkyl groups can be introduced.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, which can inhibit nerve signal transmission and provide anesthetic effects . Other thiophene derivatives may interact with enzymes or receptors to exert their biological effects, such as inhibiting inflammatory pathways or inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- can be compared with other similar compounds, such as:
Thiophene: The parent compound, which is a simple five-membered ring with one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups at the 2- and 5-positions.
2,2’-Bithiophene: A compound with two thiophene rings connected directly by a single bond.
The uniqueness of Thiophene, 2,2’-(1,4-butanediyl)bis[4-methyl- lies in its specific substitution pattern and the presence of a 1,4-butanediyl bridge, which can influence its chemical reactivity and applications .
Propriétés
Numéro CAS |
57640-16-1 |
|---|---|
Formule moléculaire |
C14H18S2 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
4-methyl-2-[4-(4-methylthiophen-2-yl)butyl]thiophene |
InChI |
InChI=1S/C14H18S2/c1-11-7-13(15-9-11)5-3-4-6-14-8-12(2)10-16-14/h7-10H,3-6H2,1-2H3 |
Clé InChI |
MWWUNABZGIGBDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)CCCCC2=CC(=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



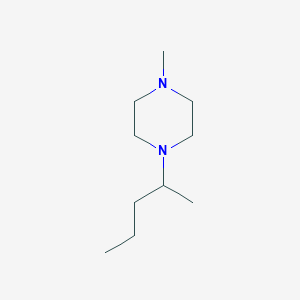

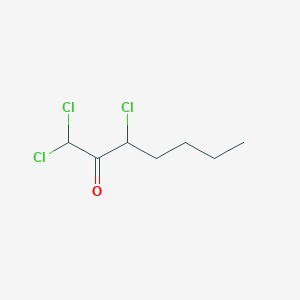

![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

